Esterbut-3

Description

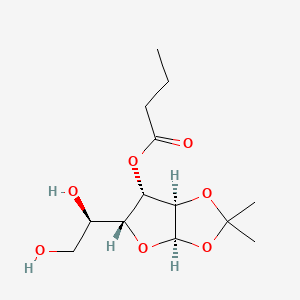

Structure

3D Structure

Properties

CAS No. |

125161-47-9 |

|---|---|

Molecular Formula |

C13H22O7 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

[(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate |

InChI |

InChI=1S/C13H22O7/c1-4-5-8(16)17-10-9(7(15)6-14)18-12-11(10)19-13(2,3)20-12/h7,9-12,14-15H,4-6H2,1-3H3/t7-,9-,10+,11-,12-/m1/s1 |

InChI Key |

WFVFQUPBGWFLMB-DVYMNCLGSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C |

Canonical SMILES |

CCCC(=O)OC1C2C(OC1C(CO)O)OC(O2)(C)C |

Appearance |

Solid powder |

Other CAS No. |

125161-47-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose 3n-But 3n-butyrate esterbut-3 MAG-3BUT monoacetone glucose 3-butyrate monobut-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Esterbut-3: A Butyric Acid Prodrug for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esterbut-3, with the chemical name 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetic prodrug of butyric acid. It is designed to overcome the pharmacological limitations of butyric acid, a short-chain fatty acid with known anti-neoplastic properties. Butyric acid, a natural product of fiber fermentation in the colon, is a potent histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. However, its therapeutic application is hampered by a short half-life and rapid metabolism. This compound masks the active butyric acid molecule as an ester, improving its stability and facilitating its delivery to target cells, where it can be hydrolyzed to release the active compound. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its potential in cancer research and drug development.

Chemical Structure and Properties

This compound is a monosaccharide derivative characterized by a butyryl group esterified at the C-3 position of a 1,2-O-isopropylidene-protected α-D-glucofuranose. This structure confers increased lipophilicity compared to butyric acid, which is crucial for its prodrug function.

Chemical Identifiers:

-

IUPAC Name: [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1][2]dioxol-6-yl] butanoate

-

Synonyms: Monoacetone glucose 3-butyrate, 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose

-

Molecular Formula: C₁₃H₂₂O₇

-

CAS Number: 125161-47-9

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 290.31 g/mol | PubChem CID: 130381 |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as DMSO, methanol, DMF, dichloromethane, and ethyl acetate. Limited solubility in water. | Inferred from related compounds |

| pKa | Not available | - |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a specific public repository of the spectra for this compound is not available, the expected spectral features are outlined below based on its chemical structure.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the glucofuranose backbone, the isopropylidene protecting group, and the butyryl ester moiety.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the ¹H NMR data, with distinct signals for each of the 13 carbon atoms in the molecule.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O bonds of the ether and alcohol functionalities.

1.2.4. Mass Spectrometry

Mass spectrometry would confirm the molecular weight of this compound. The fragmentation pattern would likely show characteristic losses of the butyryl group and components of the protected sugar.

Synthesis

The synthesis of this compound involves the selective acylation of the C-3 hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose. This starting material can be prepared from D-glucose.

Experimental Protocol: Synthesis of 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose

Materials:

-

1,2-O-isopropylidene-α-D-glucofuranose

-

Butyryl chloride or butyric anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add butyryl chloride (or butyric anhydride) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound acts as a prodrug, delivering butyric acid to cancer cells. The primary mechanism of action of butyric acid is the inhibition of histone deacetylases (HDACs).

Mechanism of Action: HDAC Inhibition

HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, which results in a more relaxed chromatin state, allowing for the transcription of genes that regulate key cellular processes.

The downstream effects of HDAC inhibition by butyrate in cancer cells include:

-

Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21, leading to cell cycle arrest, primarily at the G1/S phase transition.

-

Induction of Apoptosis: Activation of both intrinsic and extrinsic apoptotic pathways.

-

Cell Differentiation: Promotion of a more differentiated and less malignant phenotype in various cancer cell types.

Caption: Signaling pathway of this compound action.

Experimental Protocols for Biological Evaluation

Cell Differentiation Assay

Objective: To assess the ability of this compound to induce differentiation in a cancer cell line (e.g., Caco-2 for colon cancer).

Materials:

-

Caco-2 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Alkaline phosphatase (ALP) activity assay kit

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

Procedure:

-

Seed Caco-2 cells in 6-well plates and culture until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 48-72 hours).

-

Wash the cells with PBS and lyse them using the appropriate lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Measure the ALP activity in the lysates according to the manufacturer's protocol of the ALP activity assay kit.

-

Normalize the ALP activity to the total protein concentration. An increase in ALP activity is indicative of enterocytic differentiation.

In Vivo Anti-Tumor Activity Assay (Xenograft Model)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., HCT-116 for colon cancer)

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., in a biocompatible vehicle)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., by oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule and concentration. The control group receives the vehicle only.

-

Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker studies).

Conclusion

This compound represents a promising prodrug strategy to harness the anti-cancer potential of butyric acid. Its chemical structure allows for improved stability and delivery of the active HDAC inhibitor to tumor cells. The provided methodologies for its synthesis and biological evaluation offer a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic profiles, as well as exploring its efficacy in a broader range of cancer models, both in vitro and in vivo. The development of such targeted prodrugs is a critical area of research in the ongoing effort to create more effective and less toxic cancer therapies.

References

- 1. The selectivty and anti-metastatic activity of oral bioavailable butyric acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Esterbut-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esterbut-3, also known as 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose or monoacetone glucose 3-butyrate (MAG-3but), is a synthetic prodrug of butyric acid.[1] This guide delineates the mechanism of action of this compound, focusing on its role as a stable delivery vehicle for butyric acid and the subsequent effects of butyric acid on cellular processes, particularly in the context of oncology. Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor. This compound is designed to overcome the pharmacological limitations of butyric acid, such as its short plasma half-life, by ensuring a more sustained release and prolonged biological activity.[1][2] The primary anti-neoplastic effects of this compound are mediated through the HDAC inhibitory activity of its active metabolite, butyric acid, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor cell proliferation.

Introduction: The Rationale for this compound

Butyric acid is a natural product of anaerobic bacterial fermentation in the colon and is known to be a potent inhibitor of cancer cell growth and an inducer of cell differentiation. However, its therapeutic application is hampered by its rapid metabolism and short biological half-life. To address these limitations, this compound was synthesized as a more stable ester derivative. The covalent binding of butyric acid to a monosaccharide carrier, monoacetone glucose, allows for delayed degradation and a sustained release of the active butyric acid molecule, thereby enhancing its anti-tumor efficacy in vivo.[2]

Mechanism of Action

The mechanism of action of this compound can be understood as a two-stage process:

-

Stage 1: Hydrolysis and Release of Butyric Acid: Following administration, this compound is hydrolyzed by cellular esterases, releasing butyric acid and the monoacetone glucose carrier molecule. This enzymatic cleavage is the rate-limiting step that contributes to the prolonged biological effect of this compound compared to the direct administration of butyric acid salts.

-

Stage 2: Inhibition of Histone Deacetylases (HDACs) by Butyric Acid: The released butyric acid acts as a potent inhibitor of class I and II histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. By inhibiting HDACs, butyric acid leads to the accumulation of acetylated histones (hyperacetylation) in the chromatin.

The hyperacetylation of histones results in a more relaxed chromatin structure, which in turn allows for the transcription of previously silenced genes. One of the key target genes is the cyclin-dependent kinase inhibitor p21. The upregulation of p21 leads to cell cycle arrest, primarily at the G1 phase, thereby inhibiting cancer cell proliferation.

Furthermore, the alteration in gene expression induced by HDAC inhibition triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound leading to cancer cell inhibition.

Quantitative Data

The following table summarizes the available quantitative data on the biological effects of this compound (MAG-3but) and its active component, butyric acid.

| Compound | Cell Line | Assay | Concentration | Result | Reference |

| This compound (MAG-3but) | HL-60 (Human myeloid leukemia) | Apoptosis Assay (Flow Cytometry) | 1 mM | 25 +/- 5% apoptotic cells after 6 days | [1] |

| Sodium Butyrate | HL-60 (Human myeloid leukemia) | Apoptosis Assay (Flow Cytometry) | 1 mM | 20 +/- 5% apoptotic cells after 6 days |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: HL-60 (human promyelocytic leukemia cell line).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: this compound (MAG-3but) is dissolved in the culture medium to a final concentration of 1 mM. Cells are incubated with the drug for up to 6 days. Control cells are cultured in the absence of the drug.

Apoptosis Assay by DNA Fragmentation Analysis

This protocol is based on the findings that butyric acid and its monosaccharide ester induce DNA fragmentation, a hallmark of apoptosis.

-

Cell Harvesting: After treatment, collect 1-5 x 10^6 cells by centrifugation.

-

Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM EDTA, 0.5% Triton X-100).

-

Incubation: Incubate the lysate on ice for 30 minutes.

-

Centrifugation: Centrifuge at 13,000 x g for 20 minutes to separate fragmented DNA (in the supernatant) from intact chromatin (in the pellet).

-

DNA Precipitation: Precipitate the DNA from the supernatant by adding isopropanol and sodium chloride.

-

Electrophoresis: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer containing RNase A. Run the DNA on a 1.5% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern indicates apoptosis.

Experimental Workflow for Apoptosis Detection

Caption: Step-by-step workflow for detecting apoptosis via DNA fragmentation.

Histone Deacetylase (HDAC) Activity Assay (General Protocol)

While a specific protocol for this compound was not detailed in the searched literature, a general fluorometric HDAC activity assay protocol is provided below, which would be suitable for confirming the mechanism of action of the released butyric acid.

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and untreated control cells.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and an assay buffer.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation of the substrate by active HDACs.

-

Developer Addition: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

-

Data Analysis: The fluorescence intensity is directly proportional to the HDAC activity. Compare the activity in extracts from this compound-treated cells to that of untreated cells. A decrease in fluorescence indicates HDAC inhibition.

Conclusion

This compound serves as an effective prodrug for butyric acid, exhibiting a prolonged biological activity that is advantageous for therapeutic applications. Its mechanism of action is centered on the inhibition of histone deacetylases by the released butyric acid, which in turn modulates gene expression to induce cell cycle arrest and apoptosis in cancer cells. The data, though limited, supports the potential of this compound as an anti-neoplastic agent. Further research, including detailed dose-response studies and in vivo efficacy in various cancer models, is warranted to fully elucidate its therapeutic potential.

References

- 1. Butyric acid and its monosaccharide ester induce apoptosis in the HL-60 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Esterbut-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Esterbut-3, a prodrug of butyric acid with significant potential in therapeutic applications, particularly in oncology. The document details the synthesis and characterization of this compound, along with an exploration of its mechanism of action through key signaling pathways.

Introduction to this compound

This compound, chemically known as 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetically derived ester of butyric acid and a protected glucose derivative.[1] Butyric acid, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3][4] However, its clinical application is limited by its short half-life and unpleasant odor. This compound is designed as a prodrug to overcome these limitations by masking the butyric acid moiety, thereby improving its pharmacokinetic profile and enabling targeted delivery.

Synthesis of this compound

The synthesis of this compound involves the selective acylation of the C-3 hydroxyl group of 1,2-O-isopropylidene-α-D-glucofuranose. This starting material is derived from D-glucose through a two-step process involving the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose followed by selective hydrolysis of the 5,6-O-isopropylidene group.[5]

Experimental Protocol: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound based on established procedures for the selective acylation of 1,2-O-isopropylidene-α-D-glucofuranose.

Materials:

-

1,2-O-isopropylidene-α-D-glucofuranose

-

Butyric anhydride or Butanoyl chloride

-

Pyridine or Triethylamine

-

Dichloromethane (DCM) (if not using pyridine as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Reaction Setup: A solution of 1,2-O-isopropylidene-α-D-glucofuranose (1 equivalent) is prepared in either anhydrous pyridine or anhydrous dichloromethane. The reaction vessel is maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).

-

Acylation: To the cooled solution, butyric anhydride (1.5 equivalents) or butanoyl chloride (1.2 equivalents) is added dropwise with constant stirring. If using dichloromethane as the solvent, triethylamine (1.5 equivalents) is also added.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: The purified fractions containing this compound are combined, and the solvent is evaporated to yield the final product as a syrup or solid. The structure and purity of the synthesized compound are confirmed by NMR spectroscopy and mass spectrometry.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound from D-glucose.

Characterization of this compound

The structural integrity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum is expected to show characteristic signals for the glucofuranose backbone, the isopropylidene group, and the butanoyl group. Key signals would include the anomeric proton (H-1) as a doublet around 5.9 ppm, and protons of the butanoyl chain (triplet for the methyl group, and multiplets for the methylene groups). The downfield shift of the H-3 proton compared to the starting material would confirm acylation at this position. |

| ¹³C NMR | The spectrum will display resonances for all 13 carbon atoms. The carbonyl carbon of the ester group is expected around 173 ppm. Signals for the isopropylidene carbons and the carbons of the glucofuranose ring will also be present. |

| Mass Spectrometry | Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry would be used. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ is expected at m/z 290 or 291, respectively. Fragmentation patterns would likely show losses of the butanoyl group, the isopropylidene group, and parts of the sugar moiety. |

| Purity (HPLC/GC) | High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be used to assess the purity of the final compound, which should ideally be >95%. |

Table 1: Summary of expected quantitative data for the characterization of this compound.

Biological Activity and Signaling Pathways

This compound acts as a prodrug, releasing butyric acid upon hydrolysis by cellular esterases. Butyric acid then exerts its biological effects primarily through two main pathways: inhibition of histone deacetylases (HDACs) and induction of apoptosis.

Histone Deacetylase (HDAC) Inhibition Pathway

Butyric acid is a well-documented inhibitor of class I and IIa histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyric acid promotes histone hyperacetylation, which results in a more relaxed chromatin structure, allowing for the transcription of genes that regulate cell cycle arrest (e.g., p21) and apoptosis.

Caption: Butyric acid inhibits HDACs, leading to histone hyperacetylation and gene expression changes.

Apoptosis Induction Pathway

Butyric acid can induce apoptosis in cancer cells through multiple signaling cascades. One prominent pathway involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which leads to the activation of the transcription factor AP-1. AP-1 then upregulates the expression of pro-apoptotic proteins such as Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Caption: The JNK/AP-1 pathway is a key mediator of butyric acid-induced apoptosis.

Conclusion

This compound represents a promising strategy for the therapeutic delivery of butyric acid. Its synthesis is achievable through established chemical methodologies, and its characterization relies on standard analytical techniques. The biological activity of this compound, mediated by the release of butyric acid, involves the modulation of key cellular processes such as gene expression and apoptosis through the inhibition of HDACs and activation of pro-apoptotic signaling pathways. This technical guide provides a foundational resource for researchers and professionals in the field of drug development interested in the further investigation and potential clinical application of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]

Esterbut-3: A Technical Guide to a Butyric Acid Prodrug for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor with promising anti-cancer properties. However, its clinical utility is hampered by a short plasma half-life and rapid metabolism. Esterbut-3 (3-O-Butanoyl-1,2-O-isopropylidene-α-D-glucofuranose), a monosaccharide-based prodrug of butyric acid, represents a strategic approach to overcome these pharmacokinetic limitations. By covalently linking butyric acid to a glucose derivative, this compound is designed for enhanced stability and sustained release of the active parent compound. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and available preclinical data, to support further research and development in the field of oncology.

Introduction

Butyric acid, a natural product of dietary fiber fermentation in the colon, has garnered significant interest in cancer therapy due to its ability to induce cell differentiation, apoptosis, and cell cycle arrest in various cancer cell lines.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), leading to the hyperacetylation of histones and subsequent modulation of gene expression. Despite its potent in vitro activity, the therapeutic application of butyric acid is limited by its rapid in vivo clearance.[2]

Prodrug strategies offer a viable solution to this challenge. This compound, also known as monoacetone glucose 3-butyrate, is a butyric acid prodrug that utilizes a monosaccharide carrier to improve its pharmacokinetic profile.[3][4] The ester linkage is designed to be cleaved by endogenous esterases, releasing butyric acid in a sustained manner. This guide details the available technical information on this compound, from its chemical synthesis to its biological effects.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][5]dioxol-6-yl] butanoate | PubChem |

| Molecular Formula | C₁₃H₂₂O₇ | PubChem |

| Molecular Weight | 290.31 g/mol | PubChem |

| Synonyms | Monoacetone glucose 3-butyrate, 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose | Multiple Sources |

Synthesis

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D-glucose is reacted with acetone in the presence of a Lewis acid catalyst (e.g., zinc chloride or sulfuric acid) to protect the 1,2- and 5,6-hydroxyl groups, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Selective Hydrolysis The 5,6-O-isopropylidene group is selectively removed by acid-catalyzed hydrolysis (e.g., with dilute acetic acid) to yield 1,2-O-isopropylidene-α-D-glucofuranose, exposing the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-5.

Step 3: Esterification The resulting 1,2-O-isopropylidene-α-D-glucofuranose is then esterified at the C-3 position with butyryl chloride or butyric anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield 3-O-Butanoyl-1,2-O-isopropylidene-α-D-glucofuranose (this compound).

Step 4: Purification The final product is purified using standard techniques such as column chromatography.

Caption: Proposed synthesis of this compound.

Mechanism of Action

The proposed mechanism of action for this compound is centered on its role as a prodrug that delivers butyric acid to cancer cells.

Prodrug Activation and HDAC Inhibition

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Butyric monosaccharide ester-induced cell differentiation and anti-tumor activity in mice. Importance of their prolonged biological effect for clinical applications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JP2019189609A - Disease treatment composition comprising combination of microbiota-derived bioactive molecules - Google Patents [patents.google.com]

- 5. The Anticancer Activity of Monosaccharides: Perspectives and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Case of Esterbut-3: A Substance Without a Scientific Record

A comprehensive search of scientific literature and public databases for "Esterbut-3" has yielded no results, indicating that this compound is not a recognized subject of discovery or initial research within the scientific community. As of late 2025, there are no published papers, clinical trials, or patents associated with a substance designated as this compound.

This lack of information prevents the creation of an in-depth technical guide or whitepaper as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways, cannot be fulfilled without a foundation of verifiable research.

It is possible that "this compound" may be an internal codename for a compound not yet disclosed publicly, a very recent discovery that has not yet been published, or a hypothetical substance. For researchers, scientists, and drug development professionals, access to peer-reviewed data is paramount for evaluating the validity and potential of any new chemical or biological entity. Without this, any discussion of its properties, mechanisms of action, or experimental history would be purely speculative.

Should information on this compound become publicly available through established scientific channels, a thorough analysis and compilation of the data into the requested formats would be possible. Until then, the scientific and research communities have no basis for its study or consideration in drug development pipelines.

Esterbut-3: A Technical Guide for Researchers

An In-depth Examination of a Butyric Acid Prodrug for Cancer Research

This technical guide provides a comprehensive overview of Esterbut-3, a derivative of butyric acid, for researchers, scientists, and professionals in drug development. It details its chemical identity, mechanism of action, and relevant experimental data, protocols, and conceptual pathways.

Chemical Identity and Properties

This compound is a synthetic ester that serves as a more stable prodrug for the in vivo delivery of butyric acid, a known inhibitor of tumor cell proliferation.[1][2]

| Property | Value | Source |

| CAS Number | 125161-47-9 | [1][3] |

| Molecular Formula | C13H22O7 | [3] |

| Molecular Weight | 290.31 g/mol | |

| IUPAC Name | [(3aR,5R,6S,6aR)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d]dioxol-6-yl] butanoate |

Synonyms

-

Mag-3BUT

-

Monoacetone glucose 3-butyrate

-

Monobut-3

-

3n-butyrate

-

3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose

-

alpha-D-Glucofuranose, 1,2-O-(1-methylethylidene)-, 3-butanoate

Mechanism of Action

This compound is designed to overcome the therapeutic limitations of butyric acid, which has a short in vivo half-life. By covalently linking butyric acid to a monosaccharide carrier, 3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, this compound provides a more stable compound that allows for the sustained release and prolonged biological activity of butyric acid. The primary mechanism of action is the inhibition of tumor cell proliferation and the induction of cell differentiation upon the release of butyric acid.

Research suggests that this compound's anti-tumor effects in breast cancer may be, at least in part, independent of the estrogen receptor signaling pathway.

Experimental Data

In Vivo Efficacy in Breast Cancer Models

| Cell Line | Treatment | Dosage | Effect | Source |

| MCF-7 variant (highly tumorigenic) | Monobut-3 | 2 mg per mouse | Decreased tumor take by ~25% and tumor growth by ~50% in the absence of 17β-estradiol. | |

| MCF-7 variant (highly tumorigenic) | Monobut-3 | 4 mM | Inhibited cell growth by ~90% and reduced 17β-estradiol stimulated growth. |

Experimental Protocols

While specific, detailed protocols for every experiment involving this compound are not publicly available in their entirety, the following methodologies can be inferred from the existing literature.

Synthesis of 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose (this compound)

The synthesis of this compound involves the selective esterification of the hydroxyl group at the 3-position of 1,2-O-isopropylidene-alpha-D-glucofuranose. A general procedure can be outlined based on the synthesis of similar compounds.

References

- 1. Selection of a highly tumorigenic breast cancer cell line sensitive to estradiol to evidence in vivo the tumor-inhibitory effect of butyrate derivative Monobut-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. This compound | C13H22O7 | CID 130381 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational Studies on Butyrate Derivatives in Oncology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Butyrate is a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon.[1][2] It serves as a primary energy source for healthy colonocytes and plays a crucial role in maintaining gut homeostasis.[3][4] In the context of oncology, butyrate and its derivatives—such as sodium butyrate (NaB), phenylbutyrate, and the prodrug tributyrin—have garnered significant interest for their anti-neoplastic properties.[5] These compounds have been shown to inhibit the proliferation of a wide variety of cancer cells, induce apoptosis and differentiation, and modulate gene expression.

The foundational mechanism underlying these effects is the inhibition of histone deacetylase (HDAC) enzymes. By acting as HDAC inhibitors, butyrate derivatives alter chromatin structure and the expression of genes critical to cell cycle regulation, apoptosis, and angiogenesis. This guide provides an in-depth overview of the core mechanisms, summarizes key quantitative data from foundational studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved.

2.0 Core Mechanisms of Action

The anti-cancer effects of butyrate derivatives are multifaceted, stemming primarily from their ability to modulate gene expression through epigenetic mechanisms.

2.1 Histone Deacetylase (HDAC) Inhibition

The principal anti-neoplastic effect of butyrate is linked to its function as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure that represses gene transcription. By inhibiting class I and II HDACs, butyrate and its derivatives cause an accumulation of acetylated histones. This "hyperacetylation" results in a more relaxed, open chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of key tumor-suppressing genes.

References

- 1. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer effects of butyrate: use of micro-array technology to investigate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential of butyrate in cancer care: anti-inflammatory, inhibiting cancer cell growth and improving intestinal health – BMS Clinic [bmsclinic.com.hk]

- 4. journals.physiology.org [journals.physiology.org]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Pharmacokinetics of Butyrate Prodrugs, with Reference to Esterbut-3

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pharmacokinetics of butyrate prodrugs, a class of compounds to which "Esterbut-3" belongs. While specific pharmacokinetic data for "this compound" is not publicly available, this document will utilize data from well-studied butyrate esters, such as tributyrin, to provide a representative understanding of the absorption, distribution, metabolism, and excretion (ADME) of these molecules.

Butyric acid, a short-chain fatty acid, has shown potential as an anti-cancer agent; however, its rapid metabolism in vivo limits its therapeutic efficacy. To overcome this, various prodrugs have been developed to enhance its stability and delivery to target tissues. "this compound" is identified in the literature as a stabilized derivative of butyrate that, like other similar compounds, can induce cell cycle arrest in cancer cells.

Data Presentation: Pharmacokinetics of Butyrate Prodrugs

The following tables summarize quantitative pharmacokinetic data for tributyrin, a triglyceride analogue of butyrate, which serves as a relevant model for understanding the pharmacokinetics of butyrate prodrugs.

Table 1: Plasma Pharmacokinetics of Butyrate Following Administration of Tributyrin and Sodium Butyrate in Mice and Rats

| Species | Compound Administered | Dose | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) |

| Mice | Tributyrin | 5 g/kg (oral) | 1,200 | 30 | 60,000 |

| Mice | Sodium Butyrate | 1 g/kg (oral) | 200 | 15 | 10,000 |

| Rats | Tributyrin | 2 g/kg (oral) | 800 | 60 | 45,000 |

| Rats | Sodium Butyrate | 0.4 g/kg (oral) | 150 | 15 | 8,000 |

Data extrapolated from literature to provide a comparative overview.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the pharmacokinetic studies of butyrate prodrugs.

1. Animal Studies

-

Subjects: Male CD1 mice and Sprague-Dawley rats are commonly used.

-

Administration:

-

Oral: Tributyrin is administered by gavage.

-

Intravenous: Sodium butyrate is administered via the tail vein.

-

-

Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration.

-

Plasma Preparation: Blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.

2. Analytical Method for Butyrate Quantification

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Plasma samples are acidified, and butyrate is extracted with an organic solvent (e.g., diethyl ether).

-

Derivatization: The extracted butyrate is derivatized to a more volatile form, such as a silyl ester, for GC analysis.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for separation and detection.

-

Quantification: The concentration of butyrate is determined by comparing the peak area of the analyte to that of an internal standard.

Mandatory Visualization

Metabolic Pathway of Tributyrin

Caption: Hydrolysis of Tributyrin to Butyric Acid.

Experimental Workflow for Pharmacokinetic Analysis

Methodological & Application

Esterbut-3: In Vitro Experimental Protocols for Cancer and Inflammation Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Esterbut-3 is a synthetic ester derivative of butyric acid. Butyric acid, a short-chain fatty acid, is a well-documented histone deacetylase (HDAC) inhibitor that has been shown to induce apoptosis and inhibit proliferation in cancer cells, as well as exert anti-inflammatory effects. This compound is designed to enhance the delivery and stability of butyric acid, making it a valuable tool for in vitro research in oncology and immunology. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in cancer cell lines and macrophage models.

Mechanism of Action

This compound is presumed to act as a prodrug, being hydrolyzed by intracellular esterases to release butyric acid. Butyric acid inhibits class I and IIa histone deacetylases (HDACs). This inhibition leads to hyperacetylation of histones, altering chromatin structure and gene expression. The downstream effects include the induction of cell cycle arrest, apoptosis in cancer cells, and the modulation of inflammatory responses. Key signaling pathways affected include NF-κB, JAK/STAT, and Wnt/β-catenin.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of sodium butyrate, the active metabolite of this compound, in various cancer cell lines. This data provides a reference for designing experiments with this compound.

| Cell Line | Cancer Type | Time Point | IC50 (mM) | Reference |

| HCT116 | Colon Cancer | 24h | 1.14 | [1] |

| 48h | 0.83 | [1] | ||

| 72h | 0.86 | [1] | ||

| HT-29 | Colon Cancer | 48h | 2.42 | [1] |

| 72h | 2.15 | [1] | ||

| 72h | 1.6 | |||

| Caco-2 | Colon Cancer | 72h | 2.15 | |

| MDA-MB-468 | Breast Cancer | 72h | 3.1 | |

| HCT-BR | Butyrate-Resistant Colon Cancer | - | >3.2 (5.38-fold higher than parental) | |

| PMF-BR | Butyrate-Resistant Colon Cancer | - | >3.2 (3.00-fold higher than parental) |

| HDAC Isoform | IC50 (mM) | Reference |

| HDAC1 | 0.3 | |

| HDAC2 | 0.4 | |

| HDAC3 | - | - |

| HDAC7 | 0.3 | |

| General HDAC | 0.80 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT116, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Caspase-3 Colorimetric Assay Kit

-

Microplate reader

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells using the lysis buffer provided in the kit.

-

Assay Reaction: Add the cell lysate to a 96-well plate with the reaction buffer and the caspase-3 substrate (DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Anti-inflammatory Assay (Macrophage Model)

This protocol assesses the anti-inflammatory effects of this compound on macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Complete cell culture medium

-

This compound

-

Lipopolysaccharide (LPS)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed macrophages in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 12 hours.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 5 µg/mL) for 3-24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in this compound treated and untreated, LPS-stimulated cells.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound's active metabolite, butyric acid, in cancer cells.

Caption: Butyric acid inhibits HDACs, leading to downstream effects.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. Based on the known activity of its active metabolite, butyric acid, this compound is expected to demonstrate significant anti-proliferative and pro-apoptotic effects in cancer cells, as well as potent anti-inflammatory properties. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions.

References

Application Notes and Protocols for Esterbut-3 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterbut-3, also known as Monoacetone glucose 3-butyrate or 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose, is a synthetic prodrug of butyric acid. As a more stable derivative, this compound is designed to deliver butyric acid to cells more effectively. Butyric acid, a short-chain fatty acid, is a known histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyric acid induces histone hyperacetylation, leading to changes in gene expression that can result in cell cycle arrest, differentiation, and apoptosis in cancer cells. These properties make this compound a compound of interest for cancer research and drug development.

These application notes provide detailed protocols for the preparation and use of this compound in a cell culture setting, including methods for assessing its biological activity.

Data Presentation

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₂₂O₇ |

| Molecular Weight | 290.31 g/mol [1] |

| Synonyms | Monoacetone glucose 3-butyrate, 3-O-Butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose |

Solubility of a Structurally Related Compound

| Solvent | Solubility |

| DMSO | Soluble[2] |

| Methanol (MeOH) | Soluble[2] |

| Dimethylformamide (DMF) | Soluble[2] |

| Dichloromethane (DCM) | Soluble[2] |

| Ethyl Acetate (EtOAc) | Soluble |

Recommended Working Concentrations

The optimal working concentration of this compound should be determined experimentally for each cell line. Based on studies with other butyrate derivatives, a starting concentration range of 0.5 mM to 10 mM is recommended for initial experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Based on the molecular weight of this compound (290.31 g/mol ), calculate the mass required to prepare a 1 M stock solution. For example, to prepare 1 mL of a 1 M stock solution, weigh out 290.31 mg of this compound.

-

Aseptically add the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 1 M solution, add 1 mL of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

Note: It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment. Aqueous solutions of butyrate are not recommended for storage for more than one day.

Protocol 2: Determination of Cell Viability using MTT Assay

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29, HCT-116, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 3: Analysis of Apoptosis by Caspase-3 Activity Assay

Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3.

Materials:

-

Cells treated with this compound (as in Protocol 2)

-

Caspase-3 colorimetric assay kit (e.g., Abcam, BioVision)

-

Cell lysis buffer (provided in the kit)

-

Reaction buffer with DTT (provided in the kit)

-

Caspase-3 substrate (DEVD-pNA) (provided in the kit)

-

96-well plate

-

Microplate reader

Procedure:

-

Induce apoptosis by treating cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a positive control (e.g., a known apoptosis inducer) and a vehicle control.

-

Harvest 1-5 x 10⁶ cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate.

-

Add 50-200 µg of protein lysate to each well of a 96-well plate and bring the volume to 50 µL with cell lysis buffer.

-

Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.

-

Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours.

-

Read the absorbance at 400-405 nm using a microplate reader.

-

Compare the caspase-3 activity of this compound-treated samples to the control.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of this compound for 24, 48, or 72 hours.

-

Harvest the cells, including both adherent and floating cells, and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of this compound action in cancer cells.

Caption: General workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols: Esterbut-3 in 3D Tumor Spheroid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroid models are increasingly recognized for their physiological relevance in mimicking the complex microenvironment of solid tumors, bridging the gap between traditional 2D cell culture and in vivo studies.[1][2][3][4] These models recapitulate key aspects of tumor biology, including cell-cell interactions, nutrient and oxygen gradients, and drug resistance mechanisms.[3] Esterbut-3, a butyric acid prodrug, has shown potential as an anti-cancer agent due to its ability to induce cell differentiation and inhibit tumor development. The sustained release of butyric acid from this compound offers a prolonged biological effect, which is advantageous for therapeutic applications. This document provides detailed protocols for utilizing this compound in 3D tumor spheroid models to evaluate its anti-tumor efficacy and elucidate its mechanism of action.

Principle

This protocol outlines the generation of 3D tumor spheroids from cancer cell lines and their subsequent treatment with this compound. The efficacy of this compound is assessed through various endpoints, including spheroid growth inhibition, cell viability, and induction of apoptosis. Putative signaling pathways affected by butyric acid derivatives, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways, are discussed as potential targets for investigation.

Materials and Reagents

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Ultra-low attachment (ULA) round-bottom 96-well plates

-

This compound (prepare stock solution in a suitable solvent like DMSO)

-

Cell viability reagents (e.g., CellTiter-Glo® 3D)

-

Apoptosis assay kits (e.g., Caspase-Glo® 3/7 Assay)

-

Live/Dead cell imaging stains (e.g., Calcein-AM and Ethidium Homodimer-1)

-

Reagents for Western blotting and pathway analysis

Experimental Protocols

Protocol 1: 3D Tumor Spheroid Formation

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

-

Cell Preparation:

-

Culture cancer cells in T-75 flasks until they reach 70-80% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Trypsinize the cells and resuspend them in complete culture medium.

-

Perform a cell count and determine viability using a hemocytometer or automated cell counter. Ensure a single-cell suspension.

-

-

Seeding Cells for Spheroid Formation:

-

Dilute the cell suspension to the desired concentration (e.g., 1,000 to 10,000 cells/well) in complete culture medium.

-

Carefully dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.

-

-

Spheroid Culture and Maintenance:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

-

Monitor spheroid formation daily using an inverted microscope. Spheroids typically form within 24-72 hours.

-

For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of old medium and adding 50 µL of fresh medium.

-

Protocol 2: this compound Treatment of Tumor Spheroids

-

Prepare this compound Dilutions:

-

Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution. The final concentrations should span a biologically relevant range (e.g., 1 µM to 100 µM).

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

-

Treatment:

-

Once spheroids have reached the desired size and compactness (e.g., after 72 hours), carefully remove 50 µL of the medium from each well.

-

Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours).

-

Protocol 3: Assessment of Spheroid Growth and Viability

-

Spheroid Size Measurement:

-

Capture brightfield images of the spheroids at regular intervals (e.g., every 24 hours) using an inverted microscope with a camera.

-

Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

-

Calculate the spheroid volume using the formula: Volume = (π/6) x (average diameter)³.

-

-

Cell Viability Assay (ATP Assay):

-

At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in the well (e.g., 100 µL).

-

Mix the contents by shaking on an orbital shaker for 5 minutes.

-

Incubate at room temperature for an additional 25 minutes to lyse the spheroids and stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Protocol 4: Apoptosis Assay (Caspase Activity)

-

Caspase-3/7 Activity:

-

At the endpoint of the treatment, allow the plate to equilibrate to room temperature.

-

Add Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium.

-

Mix gently by orbital shaking for 30 seconds.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescent signal, which is proportional to caspase-3/7 activity.

-

Data Presentation

Table 1: Effect of this compound on Tumor Spheroid Growth

| Concentration (µM) | Spheroid Diameter (µm) at 72h (Mean ± SD) | Spheroid Volume (mm³) at 72h (Mean ± SD) | % Growth Inhibition |

| Vehicle Control | 550 ± 25 | 0.087 ± 0.012 | 0 |

| 1 | 510 ± 30 | 0.069 ± 0.010 | 20.7 |

| 10 | 420 ± 20 | 0.039 ± 0.005 | 55.2 |

| 50 | 280 ± 15 | 0.011 ± 0.002 | 87.4 |

| 100 | 150 ± 10 | 0.002 ± 0.001 | 97.7 |

Table 2: Effect of this compound on Tumor Spheroid Viability and Apoptosis

| Concentration (µM) | Cell Viability (% of Control) at 72h (Mean ± SD) | Caspase-3/7 Activity (Fold Change vs. Control) at 48h (Mean ± SD) |

| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.1 |

| 1 | 85.3 ± 4.1 | 1.5 ± 0.2 |

| 10 | 55.1 ± 3.5 | 3.2 ± 0.4 |

| 50 | 20.7 ± 2.8 | 6.8 ± 0.7 |

| 100 | 8.2 ± 1.9 | 12.5 ± 1.1 |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in 3D tumor spheroids.

Putative Signaling Pathway of this compound

Butyric acid, the active component of this compound, is known to be a histone deacetylase (HDAC) inhibitor. HDAC inhibition can lead to the altered expression of genes involved in cell cycle arrest, differentiation, and apoptosis. Furthermore, related compounds like n-3 polyunsaturated fatty acid ethyl esters have been shown to impact key cancer signaling pathways.

Caption: Proposed mechanism of action for this compound via HDAC inhibition.

Potential Crosstalk with Key Cancer Signaling Pathways

The effects of butyric acid may also intersect with other critical signaling pathways that are often dysregulated in cancer.

Caption: Potential inhibition of key cancer signaling pathways by this compound.

Conclusion

The use of 3D tumor spheroid models provides a robust platform for the preclinical evaluation of novel anti-cancer compounds like this compound. The protocols outlined here offer a systematic approach to assess the efficacy and mechanism of action of this compound. The provided data tables and diagrams serve as a template for reporting and interpreting experimental findings. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and research questions. Further investigation into the precise signaling pathways modulated by this compound will be crucial for its clinical development.

References

- 1. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Advances in the application of 3D tumor models in precision oncology and drug screening [frontiersin.org]

- 3. Application of 3D cultured multicellular spheroid tumor models in tumor-targeted drug delivery system research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring HDAC Inhibition by Esterbut-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterbut-3 (3-O-butanoyl-1,2-O-isopropylidene-alpha-D-glucofuranose) is a prodrug of butyric acid, a well-characterized short-chain fatty acid with known histone deacetylase (HDAC) inhibitory activity. Butyric acid plays a significant role in epigenetic regulation by inhibiting Class I and II HDACs, leading to hyperacetylation of histones and other non-histone proteins. This modulation of acetylation status influences gene expression, resulting in various cellular responses, including cell cycle arrest, differentiation, and apoptosis. These application notes provide detailed protocols for measuring the HDAC inhibitory activity of this compound and assessing its effects on cellular signaling pathways.

Data Presentation: Quantitative Analysis of HDAC Inhibition

As this compound is a prodrug, its HDAC inhibitory activity is primarily attributed to its metabolic conversion to butyrate. The following tables summarize the inhibitory concentrations (IC50) of sodium butyrate against various HDAC isoforms. This data serves as a reference for quantifying the expected potency following the intracellular release of butyrate from this compound.

Table 1: IC50 Values of Sodium Butyrate against Class I HDACs

| HDAC Isoform | IC50 (mM) |

| HDAC1 | 0.3[1] |

| HDAC2 | 0.4[1] |

| HDAC3 | >0.1 (inhibition observed) |

| HDAC8 | Inhibition observed |

Table 2: IC50 Values of Sodium Butyrate against Class II HDACs

| HDAC Isoform | IC50 (mM) |

| HDAC4 | Inhibition observed |

| HDAC5 | Inhibition observed |

| HDAC6 | No significant inhibition |

| HDAC7 | 0.3[1] |

| HDAC10 | No significant inhibition |

Experimental Protocols

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

This protocol describes a method to measure the direct inhibitory effect of a compound on HDAC enzyme activity. As this compound is a prodrug, it is expected to show minimal direct inhibition. This assay is more suitable for its active metabolite, butyrate.

Workflow for In Vitro HDAC Activity Assay

Caption: Workflow for the in vitro fluorometric HDAC activity assay.

Materials:

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound and Sodium Butyrate (as a positive control)

-

HDAC Developer (containing Trypsin and Trichostatin A as a stop reagent)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and sodium butyrate in HDAC Assay Buffer.

-

In a 96-well plate, add 40 µL of HDAC Assay Buffer to each well.

-

Add 5 µL of the diluted test compounds or vehicle control to the appropriate wells.

-

Add 5 µL of recombinant HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of HDAC Developer to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for signal development.

-

Measure the fluorescence intensity using a microplate reader with excitation at 360 nm and emission at 460 nm.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular HDAC Inhibition Assay using Western Blot

This protocol assesses the ability of this compound to inhibit HDAC activity within cells by measuring the acetylation levels of histone and non-histone proteins.

Workflow for Cellular HDAC Inhibition Assay

Caption: Workflow for assessing cellular HDAC inhibition by Western blot.

Materials:

-

Cell line (e.g., HCT-116, HeLa)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-α-tubulin, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle-treated control.

-

Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein quantification assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative increase in acetylated histone H3 and acetylated α-tubulin levels compared to the loading control.

Signaling Pathways Modulated by this compound (via Butyrate)

HDAC inhibition by butyrate, the active metabolite of this compound, can significantly impact cellular signaling pathways, including the NF-κB and STAT3 pathways, which are critical in inflammation and cancer.

NF-κB Signaling Pathway

Butyrate has been shown to suppress the NF-κB pathway, a key regulator of inflammatory responses.

HDAC Inhibition and the NF-κB Signaling Pathway

Caption: this compound, via butyrate, inhibits HDACs, leading to suppression of NF-κB signaling.

STAT3 Signaling Pathway

HDAC inhibitors can also modulate the STAT3 signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.

HDAC Inhibition and the STAT3 Signaling Pathway

Caption: this compound, via butyrate, inhibits HDACs, leading to the modulation of STAT3 signaling.

References

Application Notes and Protocols: In Vivo Imaging of Esterbut-3 Treated Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterbut-3, a butyric monosaccharide ester, is a promising anti-tumor agent that functions as a prodrug of butyric acid.[1] Butyric acid is a short-chain fatty acid known to induce cell differentiation and inhibit tumor development.[1] Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can suppress tumor growth.[2] The transient nature of butyric acid's effects in vivo necessitates the use of prodrugs like this compound, which provide prolonged biological activity through delayed degradation.[1]

In vivo imaging provides a powerful, non-invasive tool to study the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of anticancer agents in preclinical models. This document outlines proposed protocols for the in vivo imaging of tumors treated with this compound, based on established methodologies for imaging HDAC inhibitors and butyrate metabolism. These protocols are intended to guide researchers in assessing drug delivery, target engagement, and metabolic response in real-time.

Principle of the Method

Given the lack of direct studies on imaging this compound, we propose three scientifically-grounded strategies:

-

Direct Imaging with Radiolabeled this compound: This approach involves synthesizing a radiolabeled version of this compound (e.g., with ¹¹C or ¹⁸F) to directly visualize its biodistribution, tumor accumulation, and pharmacokinetics using Positron Emission Tomography (PET).

-

Indirect Imaging of HDAC Target Engagement: This method utilizes a validated radiolabeled HDAC inhibitor as a PET tracer to measure the occupancy of HDAC enzymes by this compound. A reduction in the tracer's signal in the tumor following this compound treatment would indicate successful target engagement.

-

Imaging of Tumor Metabolism: this compound, through its conversion to butyrate, is expected to alter tumor metabolism. This can be monitored using metabolic PET tracers such as [¹¹C]butyrate to track fatty acid metabolism or 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) to assess changes in glucose metabolism.

Signaling Pathway of this compound Action

The proposed signaling pathway for this compound's anti-tumor activity is centered on its role as an HDAC inhibitor.

Caption: Proposed mechanism of action of this compound in tumor cells.

Experimental Workflow

The following diagram outlines the general workflow for in vivo imaging experiments.

Caption: General experimental workflow for in vivo PET imaging.

Detailed Experimental Protocols

Protocol 1: Direct Imaging with [¹¹C]this compound

This protocol is based on the established methods for synthesizing and imaging with [¹¹C]butyrate.[3]

5.1. Materials and Equipment

-

Reagents: this compound precursor for radiolabeling, [¹¹C]CO₂, Grignard reagent, solvents (HPLC grade), sterile saline.

-

Equipment: Automated radiochemistry synthesis module, HPLC system with a radioactivity detector, PET/CT scanner, anesthesia system, gamma counter.

-

Animal Model: Immunocompromised mice (e.g., nude or NSG) bearing subcutaneous human tumor xenografts.

5.2. Radiosynthesis of [¹¹C]this compound

-

Produce [¹¹C]CO₂ via a cyclotron.

-